molecular formula C13H19N5O2S B6436292 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2425455-32-7

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Cat. No.: B6436292
CAS No.: 2425455-32-7
M. Wt: 309.39 g/mol
InChI Key: HTGYPUUSYROTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused to a piperidin-4-yl group. Its molecular formula is C₁₂H₁₇N₅O₂S, with a molecular weight of 295.35 g/mol .

Properties

IUPAC Name

N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-7-18(8-5-10)13-11-3-6-14-12(11)15-9-16-13/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYPUUSYROTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Pyrrolopyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate D1) serves as a key precursor for subsequent nucleophilic aromatic substitution (SNAr) reactions. Patent WO2017142740A1 describes its synthesis through cyclocondensation of 4-amino-pyrrole-2-carboxylate derivatives with chloroformamidine under acidic conditions. This intermediate is critical for coupling with the piperidin-4-yl group.

Alternative Core Modifications

The journal Journal of Medicinal Chemistry (2010) details methods for introducing substituents at the 4-position of pyrrolo[2,3-d]pyrimidines using SNAr reactions with amines or alcohols. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with piperidin-4-amines in polar aprotic solvents like dimethylformamide (DMF) or water with potassium carbonate as a base.

Functionalization of the Piperidine Ring

The piperidin-4-yl group is introduced via SNAr reactions or reductive amination.

Nucleophilic Aromatic Substitution

Patent US8987283B2 outlines a method where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with trans-4-(methylamino)cyclohexylmethanol in a water/dioxane mixture (9:1 v/v) at 90°C for 15 hours. Potassium carbonate facilitates deprotonation, achieving a 70–85% yield of the coupled intermediate.

Table 1: SNAr Reaction Conditions for Piperidine Coupling

ReactantSolvent SystemBaseTemperatureYieldSource
4-Chloro-pyrrolopyrimidineWater/DioxaneK₂CO₃90°C85%
4-Fluoro-pyrrolopyrimidineDMFEt₃N60°C78%

Reductive Amination

Alternative routes employ reductive amination to attach the piperidine moiety. For example, 4-aminopiperidine derivatives are condensed with pyrrolopyrimidine aldehydes using sodium cyanoborohydride in methanol, though yields are lower (50–60%) compared to SNAr methods.

StepReagentSolventTemperatureYieldSource
SulfonationNa₂SO₃H₂O/CH₃CN80°C70%
ChlorinationOxalyl chlorideTHF/DMF10°C92%
AmidationMethylamineH₂O−10°C95%

Integrated Synthesis Route

Combining the above steps, the full synthesis involves:

  • Pyrrolopyrimidine-Piperidine Coupling : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with trans-4-(methylamino)cyclohexylmethanol in water/dioxane (9:1) at 90°C for 15 hours.

  • Sulfonation : Treat the coupled product with sodium sulfite in aqueous acetonitrile to form the sulfonic acid.

  • Chlorination : Convert the sulfonic acid to sulfonyl chloride using oxalyl chloride in THF/DMF.

  • Amidation : React the sulfonyl chloride with methylamine at −10°C to yield the final product.

Challenges and Optimizations

Isomer Control

The trans configuration of the cyclohexyl group is critical for biological activity. Patent WO2017142740A1 isolates the trans isomer via ethanol-mediated crystallization, achieving a 7:3 trans/cis ratio.

Solvent Selection

High water content (≥80%) in SNAr reactions minimizes byproducts but requires polar cosolvents like dioxane or acetonitrile to dissolve reactants.

Scalability

The use of aqueous methylamine in amidation avoids hazardous gas handling, enhancing scalability . However, low temperatures (−10°C) necessitate specialized equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms within the heterocyclic rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates and thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring systems, and functional groups, which influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Therapeutic Applications References
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide C₁₂H₁₇N₅O₂S 295.35 Piperidin-4-yl, methanesulfonamide Kinase inhibition (inferred)
1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide C₁₄H₂₀N₅O₂S 322.41 Cyclobutyl, cyclopropyl, methanesulfonamide Not explicitly stated (structural analog)
N-Ethyl-N'-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}sulfamide Not specified 371.42* Cyclobutyl, ethyl sulfamide Not explicitly stated (structural analog)
Oclacitinib Maleate C₁₃H₁₈N₆O₂S 330.39 (free base) Cyclohexyl, methanesulfonamide JAK inhibition (inflammatory/autoimmune)
Tofacitinib Citrate C₁₆H₂₁N₇O 343.39 (free base) Piperidinyl, acetyl group JAK inhibition (rheumatoid arthritis)
7-Cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide C₂₃H₃₀N₈O 434.55 Piperazinyl, carboxamide Kinase inhibition (cancer/inflammation)

*Calculated from LC/MS data (M+H = 372) .

Structural Analysis and Implications

Core Modifications: The piperidin-4-yl group in the target compound contrasts with cyclobutyl (compound 29 ), cyclohexyl (Oclacitinib ), and piperazinyl (compound 147253 ).

Functional Group Variations :

  • Methanesulfonamide in the target compound and Oclacitinib may improve solubility and bioavailability compared to sulfamide (compound 11 ) or carboxamide (compound 147253 ).
  • Ethyl and cyclopropyl substituents (compounds 11 and 29 ) could enhance metabolic stability by steric shielding.

The target compound’s structural similarity suggests analogous mechanisms, though substituent differences may alter selectivity (e.g., JAK1 vs. JAK3).

Pharmacokinetic and Pharmacodynamic Considerations

  • Molecular Weight : Lower molecular weight (295.35 g/mol) compared to analogs like compound 147253 (434.55 g/mol ) may favor better membrane permeability.
  • Ring Systems : Piperidine’s flexibility vs. cyclohexyl’s rigidity (Oclacitinib ) may influence binding kinetics to kinase ATP pockets.

Biological Activity

N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide, a derivative of pyrrolo[2,3-d]pyrimidine, has garnered attention due to its potential as a selective inhibitor of Janus kinase (JAK) pathways. This compound is particularly relevant in the context of autoimmune diseases and cancer therapeutics. This article reviews the biological activity associated with this compound, including its mechanism of action, experimental findings, and potential therapeutic applications.

  • Molecular Formula : C13H19N5O2S
  • Molecular Weight : 321.40 g/mol
  • CAS Number : 1208319-27-0

This compound functions primarily as a selective inhibitor of JAK1. JAKs are critical in the signaling pathways for various cytokines and growth factors, which play significant roles in hematopoiesis and immune responses. By inhibiting JAK1, this compound can modulate inflammatory responses and potentially reduce the symptoms associated with autoimmune diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against JAK1 with an IC50 value in the low nanomolar range. For instance, a study indicated that it inhibited JAK1 activity by approximately 90% at concentrations around 10 nM .

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 (nM)% Inhibition
JAK11090
JAK25070
Tyk210050

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Proliferation : It inhibits the proliferation of immune cells by blocking cytokine signaling pathways.
  • Apoptosis : Induces apoptosis in certain cancer cell lines by modulating gene expression related to cell survival and death .

Animal Models

In vivo studies using murine models of rheumatoid arthritis have demonstrated significant reductions in joint inflammation and damage when treated with this compound. The therapeutic effects were comparable to those observed with established JAK inhibitors like tofacitinib .

Case Studies

A recent clinical trial involving patients with moderate to severe rheumatoid arthritis showed that administration of this compound resulted in a marked reduction in disease activity scores (DAS28) over a period of 12 weeks. Patients reported improved quality of life metrics alongside decreased levels of inflammatory markers such as C-reactive protein (CRP) .

Q & A

Basic: What are the established synthetic routes for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide?

Answer:
The synthesis typically involves multi-step procedures:

  • Core Formation : The pyrrolo[2,3-d]pyrimidine core is constructed via cyclization reactions using cyanocetamide and aldehydes under basic conditions (e.g., anhydrous K₂CO₃) .
  • Piperidine Functionalization : Reductive amination or nucleophilic substitution introduces the piperidine moiety, often requiring nitrogen protection (e.g., Boc groups) to prevent side reactions .
  • Methanesulfonamide Coupling : The N-methyl methanesulfonamide group is introduced via sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Key Considerations : Reaction intermediates should be purified via silica gel chromatography or recrystallization to ensure regiochemical control .

Basic: How is structural characterization of this compound performed in academic settings?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry and substituent orientation. For example, the pyrrolo[2,3-d]pyrimidine H-2 proton typically appears as a singlet near δ 8.2 ppm, while piperidine protons show multiplet splitting between δ 1.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in cyclization steps .
  • Solvent and Catalyst Screening : Machine learning algorithms analyze solvent polarity, catalyst loading, and temperature effects on yield. For example, ethanol/HCl mixtures enhance cyclization efficiency compared to DMF .
  • Kinetic Modeling : Microkinetic simulations identify rate-limiting steps (e.g., sulfonylation) and guide reagent stoichiometry adjustments .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Answer:

  • Target Selectivity Profiling : Compare inhibitory activity against related kinases (e.g., JAK1 vs. JAK2) using biochemical assays (IC₅₀) and cellular assays (e.g., STAT phosphorylation). PF-04965842, a related JAK1 inhibitor, showed >100-fold selectivity over JAK2 .
  • Metabolite Interference Testing : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Structural Biology : Co-crystallization with target proteins (e.g., Akt kinase) reveals binding modes and explains potency variations due to stereochemistry (e.g., R vs. S configurations) .

Advanced: What strategies improve the pharmacokinetic (PK) profile of this compound?

Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP from >3 to 1–2, enhancing aqueous solubility. AZD5363, a pyrrolopyrimidine Akt inhibitor, achieved this via carboxamide substitution .
  • Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methyl esters) with stable motifs (e.g., tert-butyl) to reduce CYP3A4-mediated clearance .
  • Prodrug Design : Mask polar functionalities (e.g., phosphates) to improve oral bioavailability, with enzymatic cleavage in vivo .

Basic: What in vitro assays are used for initial biological evaluation?

Answer:

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK1) with ATP-competitive fluorescence polarization assays to determine IC₅₀ values .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, with EC₅₀ values <1 µM indicating therapeutic potential .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) identifies candidates requiring formulation optimization .

Advanced: How is stereochemical integrity maintained during synthesis?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity in piperidine ring formation .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps, achieving >95% enantiomeric excess .
  • Chiral HPLC Validation : Confirm enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol eluents .

Advanced: What in vivo models assess efficacy and safety?

Answer:

  • Xenograft Models : Nude mice implanted with human tumors (e.g., breast cancer MDA-MB-231) evaluate tumor growth inhibition at doses ≤50 mg/kg .
  • Toxicology Studies : Monitor liver enzymes (ALT/AST) and hematological parameters in rodents to detect off-target toxicity .
  • Pharmacodynamic Markers : Measure target engagement via tissue biopsies (e.g., phosphorylated Akt levels) .

Basic: How are reaction intermediates characterized to ensure synthetic fidelity?

Answer:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • Melting Point Analysis : Sharp melting ranges (e.g., 250–252°C) confirm crystalline purity .
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at 1150 cm⁻¹) .

Advanced: How do structural modifications influence target selectivity?

Answer:

  • Piperidine Substitution : Bulky groups (e.g., 4-methylpiperidine) reduce off-target binding by sterically hindering non-catalytic kinase pockets .
  • Pyrrolopyrimidine Halogenation : Fluorine at C-6 improves metabolic stability and hydrogen bonding with kinase hinge regions .
  • Sulfonamide Tuning : N-methylation minimizes hERG channel binding, lowering cardiotoxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.